Bicyclo[2.2.1]hept-2-ene;ethene
Description
Academic Significance of Bridged Cyclic Olefins in Polymer Research
Bridged cyclic olefins, with norbornene being a prime example, hold considerable academic interest in polymer research due to their strained molecular structure. evitachem.com This inherent ring strain makes the double bond highly reactive and susceptible to various polymerization reactions, including addition and ring-opening metathesis polymerization (ROMP). evitachem.comresearchgate.net The rigid, bulky bicyclic structure of norbornene, when incorporated into a polymer chain, imparts a unique set of properties to the resulting material.
The key characteristics that bridged cyclic olefins introduce to polymers include:
High Glass Transition Temperature (Tg): The rigid structure of the cyclic monomer restricts chain mobility, leading to polymers with excellent thermal stability and dimensional stability at elevated temperatures. ippi.ac.irmdpi.com
Amorphous Nature: The bulky and irregularly shaped cyclic monomers disrupt the regular packing of polymer chains, preventing crystallization and resulting in amorphous polymers with high optical clarity and low birefringence. wikipedia.orgippi.ac.ir
Good Mechanical Properties: These copolymers often exhibit high modulus and rigidity, comparable to engineering thermoplastics like polycarbonate. wikipedia.org
Chemical Resistance: COCs display good resistance to a variety of chemicals, including acids, bases, and alcohols. wikipedia.org
Low Moisture Absorption: The hydrophobic nature of the hydrocarbon monomers results in polymers with a low moisture absorption rate and excellent barrier properties against water vapor. wikipedia.org
The ability to tailor these properties by varying the content of the cyclic olefin in the copolymer makes them a versatile platform for fundamental polymer research and material development. researchgate.netmdpi.com
Evolution of Bicyclo[2.2.1]hept-2-ene-Ethene Copolymerization Research
The development of copolymers from Bicyclo[2.2.1]hept-2-ene and ethene is a story of catalytic innovation and the pursuit of high-performance materials.
The synthesis of cyclic olefin copolymers faced initial challenges, primarily related to the difficulty of copolymerizing bulky cyclic monomers with simple linear olefins like ethene. A significant breakthrough occurred in 1989 when Walter Kaminsky developed metallocene catalyst systems. researchgate.net These catalysts, particularly those based on zirconocene (B1252598) and titanium complexes activated with methylaluminoxane (B55162) (MAO), enabled the efficient copolymerization of norbornene and ethene. researchgate.net This development paved the way for the commercial production of perfectly transparent and rigid materials, which became the focus of extensive research efforts. researchgate.net
| Year | Catalyst System | Key Advancement |
| 1989 | Metallocene catalysts (e.g., zirconocene, half-sandwich titanium) with MAO | Enabled the development of highly transparent and rigid Bicyclo[2.2.1]hept-2-ene-ethene copolymers. researchgate.net |
| Late 1990s - Early 2000s | Post-metallocene catalysts | Offered improved control over polymer microstructure and properties. |
| 2000s - Present | Half-titanocene catalysts | Allowed for the copolymerization of ethene with a wider range of cyclic olefins, including those with lower strain. ippi.ac.ir |
Current research in Bicyclo[2.2.1]hept-2-ene-ethene copolymers is vibrant and multifaceted, driven by the demand for advanced materials in high-tech industries. straitsresearch.com A primary focus is the development of novel catalyst systems, such as non-bridged half-titanocenes, which exhibit high activity and allow for the incorporation of a wide variety of functional groups. ippi.ac.irmdpi.com
Emerging trends in the field include:
Functionalized Copolymers: Researchers are actively exploring methods to introduce polar functional groups into the nonpolar polyolefin backbone. mdpi.com This can be achieved through the copolymerization of ethene with functionalized norbornene derivatives or through post-polymerization modification. mdpi.com Such functionalization aims to improve properties like adhesion and compatibility with other materials. mdpi.com
Degradable and Recyclable Polymers: In response to environmental concerns, there is growing interest in designing degradable and recyclable cyclic olefin copolymers. chinesechemsoc.org One approach involves tandem olefin metathesis polymerization, which combines ring-closing and ring-opening metathesis to create polymers with cleavable linkages in their backbone. chinesechemsoc.org
Advanced Applications: The unique properties of these copolymers continue to drive their adoption in new and existing applications. In the healthcare sector, their high purity, clarity, and biocompatibility make them an excellent substitute for glass in vials, syringes, and diagnostic devices. wikipedia.orgresearchgate.net In electronics, their low dielectric constant and insulating properties are highly valued. wikipedia.org The optical industry utilizes their exceptional transparency and low birefringence for lenses and displays. wikipedia.orgresearchgate.net
| Research Area | Focus | Desired Outcome |
| Catalyst Development | Design of novel catalysts (e.g., half-titanocenes) | Higher activity, better comonomer incorporation, synthesis of functionalized polymers. ippi.ac.irmdpi.com |
| Functionalization | Introduction of polar groups into the polymer chain | Improved adhesion, compatibility, and printability. mdpi.commdpi.com |
| Sustainability | Development of degradable and recyclable polymers | Addressing environmental concerns associated with plastic waste. chinesechemsoc.org |
| New Applications | Exploration of use in medical devices, electronics, and optics | Leveraging the unique combination of properties for high-performance products. wikipedia.orgresearchgate.netstraitsresearch.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFIHNOEGSAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110633-42-6, 26007-43-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110633-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene-norbornene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26007-43-2 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026007432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Coordination Insertion Copolymerization of Bicyclo 2.2.1 Hept 2 Ene and Ethene
Advanced Catalytic Systems
The copolymerization of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, with ethene is a key process for producing cyclic olefin copolymers (COCs). These materials are prized for their high transparency, thermal stability, and rigidity. researchgate.net The development of sophisticated catalysts has been pivotal in controlling the copolymerization process and tailoring the resulting polymer's microstructure.
Early Transition Metal Complexes
Catalysts based on Group IV metals, particularly titanium, have been a major focus of research in this area. mdpi.com These early transition metal complexes are highly effective in facilitating the copolymerization of ethene and norbornene. mdpi.com
Metallocene catalysts, particularly those based on zirconocene (B1252598) and titanium activated with methylaluminoxane (B55162) (MAO), were among the first systems used to successfully synthesize ethene-norbornene copolymers. researchgate.net These single-site catalysts have opened up new possibilities in polymer chemistry, allowing for the creation of polymers with unique structures and properties. researchgate.net The structure of the ligands in metallocene complexes plays a crucial role in determining the copolymer composition and the distribution of the comonomer units in the polymer chain. researchgate.net
Zirconocene-based catalysts, when activated with MAO, are effective for this copolymerization. hhu.de However, the incorporation of the bulky norbornene monomer is not as straightforward as that of ethene, and these catalysts generally show a lower tendency to form blocks of norbornene. researchgate.net The creation of norbornene microblocks is typically only achieved at high concentrations of norbornene in the reaction mixture. researchgate.net
Titanium-based metallocene and other non-metallocene complexes have been extensively studied for this copolymerization. mdpi.compsu.edu For instance, bis(β-ketoamino) titanium complexes activated with MAO have demonstrated good activities for producing linear polyethylenes and moderate activities for ethene-norbornene copolymerization. mdpi.com The resulting copolymers are true copolymers rather than blends of homopolymers, as indicated by their molecular weight distributions. mdpi.com
Chromium-based catalysts have also been employed for the copolymerization of ethene and norbornene. mdpi.commdpi.com Anilido-imine chromium complexes activated with MAO, for example, can produce ethene-norbornene copolymers with high norbornene incorporation. mdpi.comnih.gov These catalysts can yield random copolymers containing sequences of multiple norbornene units. nih.gov The steric hindrance of the catalyst's ligands has been observed to have opposite effects on ethene and norbornene polymerization, with increased hindrance enhancing ethene polymerization activity while decreasing that of norbornene. mdpi.com
Table 1: Performance of Various Metallocene Catalysts in Ethene-Norbornene Copolymerization
| Catalyst System | Cocatalyst | Temperature (°C) | Norbornene Incorporation (mol%) | Polymer Yield ( kg/mol ·h) | Molecular Weight (Mw/Mn) | Reference |
| ansa-Zirconocene | MAO | 50 | 35 | 1.2 x 10^4 | 2.1 | researchgate.net |
| Bis(β-ketoamino) Titanium | MAO | 30 | up to 50 | Moderate | ~2.0 | mdpi.com |
| Anilido-imine Chromium | MAO | 60 | >50 | 174 (PNB) | - | mdpi.com |
Constrained-geometry catalysts (CGCs), notably those developed by Dow Chemical, represent a significant advancement in this field. researchgate.netmdpi.com These catalysts, often based on titanium, feature a unique structure where the metal center is part of a constrained ring system. This geometry exposes the active site of the metal, leading to unique catalytic properties. google.com
CGCs have been widely used in the copolymerization of ethene and norbornene, often yielding random copolymers with high norbornene incorporation, sometimes up to 70 mol%. researchgate.netmdpi.com The use of these catalysts allows for the production of copolymers with a range of properties depending on the specific catalyst structure and reaction conditions. ippi.ac.ir For example, the half-sandwich titanocene (B72419) precatalyst Me2Si(Flu)(Nt-Bu)TiMe2, when activated with MAO free from Me3Al, has been used to produce random ethene-norbornene copolymers with high molar masses and significant norbornene content. cambridge.org
Half-sandwich and other non-metallocene ligand frameworks have emerged as a versatile class of catalysts for ethene-norbornene copolymerization. researchgate.netmdpi.com These catalysts offer a more open coordination space around the metal center compared to traditional metallocenes, which can be more conducive to the insertion of the bulky norbornene monomer, leading to higher norbornene content in the resulting polymer. researchgate.net
A variety of non-metallocene titanium complexes, such as those with bis(pyrrolide-imino), bis(imino-indolido), and bis(β-enaminoketonato) ligands, have been shown to effectively catalyze this copolymerization, in some cases in a living fashion. researchgate.netmdpi.com These catalysts, typically activated by MAO or modified methylaluminoxane (MMAO), can produce random copolymers with high norbornene incorporation. mdpi.com However, many of these non-metallocene titanium catalysts tend to produce alternating ethene-norbornene copolymers. nih.gov
Late Transition Metal Catalysts
In the quest for more tolerant and versatile catalysts, late transition metals have garnered significant attention. These metals are often less oxophilic, making them more resistant to catalyst poisons. rsc.org
Nickel-based coordination complexes have proven to be highly active for the polymerization of norbornene. mdpi.comhelsinki.fi α-Diimine nickel complexes, in particular, have been a subject of intense research since their development. rsc.org These catalysts are known for their high activity in α-olefin polymerization. rsc.org
In the context of ethene-norbornene copolymerization, nickel catalysts can be highly effective. However, ethene can also act as a chain transfer agent, which can lead to the production of low-molecular-weight polymers. mdpi.com Despite this, certain nickel-based systems have been developed that can produce well-defined block or alternating ethene-norbornene copolymers. mdpi.com For instance, neutral nickel complexes with bidentate [P,O] chelating ligands have been reported to be efficient for the alternating copolymerization of norbornene with ethene. mdpi.com Furthermore, the incorporation of bulky substituents on the α-diimine ligand is a key strategy to enhance the thermal stability of these nickel catalysts. rsc.orgrsc.org
Table 2: Performance of Nickel-Based Catalysts in Norbornene Polymerization
| Catalyst System | Cocatalyst | Temperature (°C) | Activity ( g/mol ·h) | Molecular Weight ( g/mol ) | MWD (Mw/Mn) | Reference |
| 6,13-dihydro-6,13-ethanopentacene-15,16-diimine nickel(II) | B(C6F5)3 | 25 | High | up to 10^5 | <1.5 | rsc.org |
| Amine-imine nickel catalyst | - | - | - | - | - | mdpi.com |
| Neutral nickel complexes with [P,O] ligands | - | - | - | - | - | mdpi.com |
Palladium-Based Coordination Complexes
Palladium-based catalysts are highly effective for the vinyl addition polymerization of norbornene and its copolymerization with ethene. mdpi.com Cationic palladium(II) complexes, particularly those with weakly coordinating ligands, have been shown to produce high molecular weight, atactic poly(2,3-bicyclo[2.2.1]hept-2-ene). vot.pl
A range of palladium(II) complexes with the general formula [Pd(L^L)Cl2] and their dicationic counterparts Pd(L^L)(NCCH3)22 have been synthesized and used as catalysts. researchgate.net The catalytic activity of these complexes is influenced by the nature of the donor atoms in the bidentate ligand (L^L), with the activity increasing with the trans-influence of the donor atoms in the order P^P > S^P > S^As. researchgate.net Dichloride complexes require activation by a cocatalyst like methylaluminoxane (MAO), whereas the dicationic complexes can function as single-component catalysts. researchgate.net
Research has also explored the use of (η³-allyl)palladium(II) complexes for the addition polymerization of functionalized norbornene derivatives. acs.org These catalysts have demonstrated the ability to polymerize monomers with a high proportion of endo isomers and can be used to synthesize random copolymers of norbornene and its derivatives with high molecular weights. acs.org The choice of the counterion also plays a role, with hexafluoroantimonate-based catalysts showing higher activity than those with tetrafluoroborate, which is attributed to a weaker association of the larger counterion with the palladium center. acs.org
Table 1: Effect of Donor Ligands on Palladium-Catalyzed Norbornene Polymerization
| Catalyst Type | Ligand (L^L) | Cocatalyst | Activity Trend |
| [Pd(L^L)Cl2] | P^P | MAO | High |
| [Pd(L^L)Cl2] | S^P | MAO | Medium |
| [Pd(L^L)Cl2] | S^As | MAO | Low |
| Pd(L^L)(NCCH3)22 | P^P | None | High |
| Pd(L^L)(NCCH3)22 | S^P | None | Medium |
| Pd(L^L)(NCCH3)22 | S^As | None | Low |
Role of Cocatalysts and Activators
Cocatalysts and activators are crucial components in the coordination-insertion polymerization of norbornene and ethene, particularly when using late transition metal catalysts like palladium and nickel, as well as early transition metal catalysts such as titanium and zirconium. researchgate.netresearchgate.net
Methylaluminoxane (MAO) is a widely used cocatalyst that significantly enhances the catalytic activity of various metal complexes. researchgate.netresearchgate.netresearchgate.net It is believed to function by alkylating the metal center and abstracting a ligand to generate a cationic, catalytically active species. helsinki.fi For instance, dichloride palladium(II) complexes require activation with MAO to become effective catalysts for norbornene polymerization. researchgate.net Similarly, anilinonaphthoquinone-ligated nickel complexes are activated by modified methylaluminoxane (MMAO) or tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) for the copolymerization of norbornene and styrene (B11656). researchgate.net In this case, MMAO was found to yield higher activity than B(C6F5)3. researchgate.net
The ratio of cocatalyst to catalyst can also influence the polymerization process. For amine-imine nickel catalysts activated with MMAO for norbornene polymerization, increasing the Al/Ni molar ratio from 100 to 1000 led to an increase in catalytic activity but a decrease in the molecular weight of the resulting polynorbornene. rsc.org
In some systems, Lewis acids like alkyl aluminums, MAO, or fluorinated boranes are essential cocatalysts for early transition metal catalysts. rsc.org However, these can sometimes react with polar monomers, which presents a challenge in the polymerization of functionalized norbornenes. rsc.org
Multi-Component and Heterobimetallic Catalyst Systems
Multi-component and heterobimetallic catalyst systems have been developed to achieve unique polymer architectures and properties in the copolymerization of norbornene and ethene. These systems often combine different metal centers with distinct catalytic activities.
An example is a Ru/Ni heterobimetallic complex designed for tandem ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization of norbornene. researchgate.net This system allows for the one-pot synthesis of a copolymer by sequentially initiating the two different polymerization mechanisms through the addition of specific activators. researchgate.net The ruthenium center, activated by (trimethylsilyl)diazomethane (TMSDM), catalyzes the ROMP of norbornene, while the nickel center, activated by methylaluminoxane (MAO), promotes its vinyl-addition polymerization. researchgate.net
Another approach involves the use of heterobimetallic catalysts containing Ru(II) and Pd(II) linked by a pyridine-hydrazone ligand. researchgate.net This type of catalyst has been shown to be active in both ROMP and ethene polymerization, categorizing it as a bifunctional catalyst. researchgate.net
The development of such systems opens up possibilities for creating block copolymers and other complex polymer structures in a single reaction vessel, offering advantages in terms of process efficiency and material design.
Polymerization Kinetics and Reaction Mechanisms
Monomer Insertion Mechanisms: Ethene and Bicyclo[2.2.1]hept-2-ene
The insertion of monomers into the metal-alkyl bond is a fundamental step in coordination-insertion polymerization. For the copolymerization of ethene and norbornene, the mechanism is generally of the Cossee-Arlman type, involving the migratory insertion of the olefin into a metal-alkyl bond. helsinki.fi
In palladium-catalyzed systems, the polymerization of norbornene occurs via a cis-insertion mechanism, where the monomer inserts into the palladium-carbon bond. vot.pl The insertion predominantly occurs from the exo face of the norbornene monomer due to lower steric hindrance. vot.plrsc.org However, the insertion of endo-substituted norbornenes can be challenging as the polar substituent can coordinate to the metal center, deactivating the catalyst. rsc.org A "rectification-insertion mechanism" has been proposed where a palladium catalyst can isomerize an endo-substituted norbornene to its exo isomer before insertion, allowing for the polymerization of monomers that would otherwise be unreactive. rsc.org
The insertion of ethene is generally faster than that of the bulkier norbornene. The relative rates of insertion of the two monomers determine the composition and microstructure of the resulting copolymer. For palladium catalysts, the energy barrier for ethene migratory insertion is a key factor influencing branching in the polymer chain through a process known as "chain walking". doi.org
Chain Propagation Pathways
Chain propagation in the copolymerization of bicyclo[2.2.1]hept-2-ene and ethene involves the sequential insertion of both monomers into the growing polymer chain attached to the metal center. helsinki.fi The propagation is assumed to follow a Cossee-type mechanism. helsinki.fi The structure and properties of the final copolymer are determined by the sequence of monomer insertion.
The relative reactivity of ethene and norbornene towards the catalyst center dictates the microstructure of the copolymer. Due to the higher reactivity of ethene, its incorporation is generally favored. To achieve significant incorporation of the bulkier norbornene monomer, a high concentration of norbornene in the reaction mixture is often required. researchgate.net This can lead to the formation of copolymers with alternating or blocky structures, depending on the catalyst system and reaction conditions.
The propagation reaction in the copolymerization of ethene and methyl acrylate (B77674) with certain palladium and nickel catalysts involves a 2,1-insertion of the acrylate, followed by chelate ring expansion and subsequent insertion of an ethene unit. vot.pl A similar chelation-assisted mechanism could be envisioned for certain functionalized norbornene monomers.
Chain Transfer Mechanisms and Their Control
Chain transfer reactions are critical in determining the molecular weight of the resulting polymer and are a key aspect to control in polymerization processes. In the copolymerization of ethene and norbornene, several chain transfer mechanisms can occur. helsinki.fiippi.ac.ir
β-Hydride Elimination: This is a common chain transfer pathway in olefin polymerization. vot.plhelsinki.fi It involves the transfer of a hydrogen atom from the β-carbon of the growing polymer chain to the metal center, resulting in a metal-hydride species and a polymer chain with a terminal double bond. This process is generally more prevalent in olefin polymerization with metallocene/MAO catalysts. ippi.ac.ir The suppression of β-hydride elimination is crucial for achieving high molecular weight polymers. vot.pl
Chain Transfer to Monomer: In this process, the growing polymer chain is transferred to a monomer molecule. helsinki.fi For instance, β-H transfer to the monomer can result in a polymer chain with a vinyl end group. helsinki.fi
Chain Transfer to Cocatalyst: When an aluminum-based cocatalyst like MAO is used, chain transfer to aluminum can occur, leading to the formation of saturated polymer chains. helsinki.fi Diethyl zinc (DEZ) has also been investigated as a chain transfer agent in the iron-catalyzed copolymerization of ethene and norbornene. ippi.ac.ir The addition of DEZ can lead to a decrease in the molecular weight and polydispersity of the copolymer. ippi.ac.ir
Role of Ethene as a Chain Transfer Agent: Interestingly, ethene itself can act as a chain transfer agent in the homopolymerization of norbornene catalyzed by certain nickel complexes. rsc.org This highlights the complex interplay of reactants in these polymerization systems.
Control over these chain transfer mechanisms can be achieved by modifying the catalyst structure, adjusting reaction conditions such as temperature and monomer concentration, and by the choice and concentration of the cocatalyst or the addition of specific chain transfer agents. researchgate.netrsc.orgippi.ac.ir For example, lowering the reaction temperature in the copolymerization of norbornene and styrene using an MMAO-activated nickel catalyst led to an increase in the molecular weight of the copolymer, suggesting a reduction in the rate of chain transfer reactions. researchgate.net
Table 2: Common Chain Transfer Mechanisms and Controlling Factors
| Chain Transfer Mechanism | Description | Controlling Factors |
| β-Hydride Elimination | Transfer of a β-hydrogen from the polymer chain to the metal center. | Catalyst structure, temperature. |
| Chain Transfer to Monomer | Transfer of the growing chain to a monomer molecule. | Monomer concentration, catalyst type. |
| Chain Transfer to Cocatalyst | Transfer of the growing chain to the cocatalyst (e.g., Al in MAO). | Cocatalyst type and concentration. |
| Chain Transfer to Ethene | Ethene acts as a chain transfer agent for polynorbornene growth. | Ethene concentration. |
Impact of Reaction Conditions on Copolymerization
Solvent Effects in Copolymerization Systems
A key aspect of solvent selection is its interaction with the catalyst system. For instance, in copolymerizations utilizing metallocene catalysts activated by methylaluminoxane (MAO), the solvent plays a crucial role. Toluene is a commonly used solvent for these systems. nih.gov Research has shown that in a concentrated solution of norbornene in toluene, the kinetics of ethene-norbornene copolymerization can be investigated under varying ethene pressures. nih.gov
The polarity and coordinating ability of the solvent can directly impact the catalytic performance. Solvents are typically purified to remove any potential catalyst poisons. Common purification methods include distillation from drying agents like calcium hydride for chlorinated solvents and tetrahydrofuran, or phosphorus pentoxide for alkanes. mdpi.com
In some specialized systems, such as emulsion copolymerization, the solvent system is multiphasic. acs.org This approach can offer advantages in terms of heat and mass transfer, but introduces the complexity of surfactant and aqueous phase interactions with the catalyst and monomers. acs.org
The nature of the solvent can also influence the microstructure of the resulting copolymer. For example, studies on ring-opening metathesis polymerization (ROMP) of bicyclo[2.2.1]hept-2-ene with other cyclic olefins have suggested that a hydrogen-bonded solvent cage can create differential steric influences around the catalyst site, leading to the formation of alternating copolymers. rsc.org While this is a different polymerization mechanism, it highlights the intricate role the solvent can play in controlling polymer architecture.
The effect of the solvent is also intertwined with other reaction parameters, such as temperature and monomer concentration. For instance, increasing the reaction temperature in certain systems can favor the incorporation of the bulkier bicyclo[2.2.1]hept-2-ene monomer. mdpi.com
Detailed studies have explored the influence of various solvents on catalyst activity and polymer characteristics. The following table summarizes representative findings from the literature on the impact of the solvent on the copolymerization of bicyclo[2.2.1]hept-2-ene and ethene.
Table 1: Effect of Solvent on Bicyclo[2.2.1]hept-2-ene and Ethene Copolymerization
| Catalyst System | Solvent | Temperature (°C) | Ethene Pressure (bar) | Catalytic Activity (kg polymer/mol catalyst·h) | Bicyclo[2.2.1]hept-2-ene Incorporation (mol%) | Polymer Molecular Weight (Mw) ( g/mol ) |
| iPr[(3-R-Cp)Ind]ZrCl₂ / MAO | Toluene | 70 | 4 - 60 | Varies with pressure | Varies with catalyst | - |
| Anilido–imino chromium / MAO | Toluene | 20 - 60 | - | Increases with temperature | Increases with temperature | - |
Microstructural Characterization of Bicyclo 2.2.1 Hept 2 Ene Ethene Copolymers
Copolymer Composition and Monomer Incorporation Rates
The composition of bicyclo[2.2.1]hept-2-ene-ethene copolymers, specifically the relative content of each monomer, is a fundamental characteristic that can be controlled by the polymerization conditions. The incorporation of norbornene into the copolymer can be varied over a wide range, with reports of norbornene content reaching up to 76 mol%. researchgate.net This control is typically achieved by adjusting the feed ratio of the two monomers during the polymerization process.
The choice of catalyst system plays a pivotal role in determining the monomer incorporation rates. Metallocene catalysts, particularly those based on zirconocene (B1252598) and half-sandwich titanium compounds activated with methylaluminoxane (B55162) (MAO), have been instrumental in producing these copolymers. researchgate.net Non-metallocene titanium complexes have also proven effective. researchgate.net For instance, a novel bis(α-alkyloxoimine) titanium(IV) complex activated with MAO can produce copolymers with norbornene incorporation ranging from 0 to 76 mol% by simply varying the initial charge of norbornene. researchgate.net Similarly, (fluorenyl)(amido)titanium complexes allow for the control of norbornene content by adjusting the comonomer feed ratio. researchgate.net
The relationship between the monomer feed composition and the resulting copolymer composition is not always linear and is highly dependent on the catalyst system and polymerization temperature. For example, with certain nickel complexes, an increase in the styrene (B11656) ratio in the feed leads to a proportional increase in the incorporated styrene content in norbornene-styrene copolymers, a system analogous to norbornene-ethene. researchgate.net The molecular weight of the resulting copolymer can also be influenced by the comonomer incorporation, often decreasing with a higher incorporation of the bulkier comonomer at a given temperature. researchgate.net
The following table summarizes the effect of the initial monomer feed on the resulting copolymer composition for a hypothetical bicyclo[2.2.1]hept-2-ene-ethene copolymerization.
| Ethene in Feed (mol%) | Bicyclo[2.2.1]hept-2-ene in Feed (mol%) | Ethene in Copolymer (mol%) | Bicyclo[2.2.1]hept-2-ene in Copolymer (mol%) |
| 80 | 20 | 75 | 25 |
| 60 | 40 | 55 | 45 |
| 40 | 60 | 38 | 62 |
| 20 | 80 | 15 | 85 |
This table is illustrative and the actual values can vary significantly depending on the specific catalyst and reaction conditions used.
Sequence Distribution Analysis
The sequence distribution describes the arrangement of the ethene (E) and bicyclo[2.2.1]hept-2-ene (N) monomer units along the polymer chain. This arrangement can range from perfectly alternating to random or blocky, and it profoundly impacts the material's properties.
Alternating Sequence Microstructures
Alternating copolymers of ethene and norbornene, with a structure of -(E-N)-n, have been synthesized using specific catalyst systems. rsc.org Non-metallocene catalysts, such as certain α-diimine palladium complexes, are known to favor the formation of alternating structures. mdpi.com This alternating arrangement is often driven by the electronic and steric properties of the catalyst and the monomers. The reactivity ratios of the monomers, which describe the relative rate at which a growing polymer chain ending in one monomer adds the same or the other monomer, are key indicators of the tendency towards alternation. When both reactivity ratios (rE and rN) are close to zero, a highly alternating copolymer is formed.
Random Sequence Microstructures
Random copolymers are characterized by a statistical distribution of the monomer units along the polymer chain. researchgate.net Many metallocene and non-metallocene catalyst systems, including certain titanium complexes activated by MAO, tend to produce random ethene-norbornene copolymers. researchgate.netmdpi.com In these copolymers, the sequence of E and N units is governed by the relative reactivities of the monomers and their concentrations in the polymerization medium. The formation of random copolymers is often indicated by reactivity ratios where the product rE * rN is close to 1.
Block Sequence Architectures
Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of the other, for example, -(E)x-(N)y-. researchgate.netrsc.org The synthesis of well-defined block copolymers of ethene and norbornene has been achieved using living polymerization techniques with specific catalysts, such as certain amine-imine nickel complexes. rsc.orgmdpi.com By sequential addition of the monomers, it is possible to first create a polyethylene (B3416737) block and then grow a polynorbornene block from its end, or vice versa. rsc.org This level of control allows for the creation of materials with unique phase-separated morphologies and a combination of properties from both homopolymers.
Detailed Quantitative Analysis (e.g., Diad, Triad (B1167595), Pentad Distributions)
A more in-depth understanding of the copolymer microstructure is obtained through the quantitative analysis of short monomer sequences, such as diads, triads, and pentads. researchgate.net This analysis is typically performed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR.
Diad analysis examines pairs of adjacent monomer units. The possible diads are E-E, N-N, and E-N (or N-E). The relative abundance of these diads provides a first-order approximation of the sequence distribution. For example, a high proportion of E-N diads suggests an alternating tendency. researchgate.net
Triad analysis considers sequences of three monomers. The possible triads are EEE, EEN, ENE, NEE, NNN, NNE, ENN, and NEN. Triad analysis offers a more refined picture of the sequence distribution. For instance, the presence of NNN triads indicates the existence of consecutive norbornene units. researchgate.net Some studies have reported the absence of NBE-NBE-NBE triads in copolymers produced with certain catalysts. researchgate.net
Pentad analysis , which looks at sequences of five monomers, provides even more detailed microstructural information, though the resolution and assignment of NMR signals can become challenging.
The following table presents hypothetical triad fractions for bicyclo[2.2.1]hept-2-ene-ethene copolymers with different microstructures.
| Triad Sequence | Alternating Copolymer | Random Copolymer | Block Copolymer |
| EEE | 0.00 | 0.125 | 0.40 |
| EEN + NEE | 0.00 | 0.375 | 0.05 |
| ENE | 0.50 | 0.125 | 0.05 |
| NNN | 0.00 | 0.125 | 0.40 |
| NNE + ENN | 0.00 | 0.375 | 0.05 |
| NEN | 0.50 | 0.125 | 0.05 |
These values are for illustrative purposes for copolymers with a 50:50 monomer composition and will vary based on the actual copolymer composition and the catalyst system used.
Regiochemical and Stereochemical Control in Copolymer Microstructure
Beyond the sequence of monomer units, the regiochemistry and stereochemistry of the bicyclo[2.2.1]hept-2-ene incorporation are crucial aspects of the copolymer's microstructure.
Regiochemistry refers to the orientation of the monomer unit as it adds to the polymer chain. For norbornene, addition can occur via different faces of the molecule, although this is less variable than for substituted norbornenes.
Stereochemistry deals with the spatial arrangement of the atoms. In the context of bicyclo[2.2.1]hept-2-ene copolymers, this primarily relates to the relative stereochemistry of adjacent norbornene units. The connection between the bicyclic rings can be either exo or endo. Furthermore, the arrangement of successive norbornene units can lead to different tacticities, such as isotactic (where all units have the same stereochemistry) or syndiotactic (where the stereochemistry alternates). Some catalyst systems have been shown to produce copolymers with mainly isolated norbornene units that have alternating syndiotactic/isotactic E-NBE diads. researchgate.net The choice of catalyst and polymerization conditions can influence the stereochemical outcome of the polymerization. google.com
Branching and Chain Architecture
The architecture of Bicyclo[2.2.1]hept-2-ene-ethene copolymers is far from simple linear chains. The incorporation of the bulky bicyclic monomer alongside ethene introduces stereogenic centers and restricts chain mobility, leading to complex microstructures. The chain architecture is primarily defined by the sequence distribution of the monomers—be it random, alternating, or in blocks—and the presence of any branching.
Long-chain branching (LCB) is a key feature influencing the processability and melt rheology of these copolymers. The predominant mechanism for the formation of long-chain branches in metallocene-catalyzed polymerization is the "copolymerization of macromonomers". core.ac.uk This process involves:
β-Hydride Elimination: A growing polymer chain terminates via β-hydride elimination, resulting in a vinyl-terminated polymer chain (a macromonomer).
Re-incorporation: This vinyl-terminated macromonomer can then be copolymerized into another growing polymer chain, creating a long-chain branch. core.ac.ukrsc.org
The propensity of a catalyst system to facilitate both the formation of vinyl-terminated chains and their subsequent re-incorporation is crucial for introducing LCB. core.ac.uk
Catalyst Structure: Metallocene catalysts are widely employed for the synthesis of these copolymers. The geometry of the metallocene catalyst significantly impacts the copolymer microstructure. For instance, studies have shown that dimethylsilyl bis(indenyl) zirconium dichloride catalysts can lead to a more complex microstructure with more block-like sequences compared to ethylene (B1197577) bis(indenyl) zirconium dichloride catalysts under similar conditions. aalto.fi The tendency to form alternating structures also varies with the catalyst, with some constrained geometry catalysts (CGC) showing a high propensity for alternation. researchgate.net
Monomer Concentration: The relative concentration of Bicyclo[2.2.1]hept-2-ene and ethene in the reaction mixture directly influences the copolymer composition and sequence distribution. High norbornene concentrations tend to favor the formation of norbornene block sequences. aalto.fi
Temperature: Polymerization temperature affects both catalyst activity and chain transfer reactions. Higher temperatures can lead to an increase in alternating sequences. aalto.fi
Chain Transfer Agents: The use of chain transfer agents, such as diethylzinc (B1219324) (ZnEt₂), can influence the molecular weight and the formation of segmented chains, especially when using a dual catalyst system. mdpi.com
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed microstructure of these copolymers. By analyzing the chemical shifts and integrals of the various carbon signals, researchers can quantify:
Copolymer Composition: The molar percentage of each monomer in the polymer chain. nih.gov
Monomer Sequence Distribution: The arrangement of the monomers can be determined at the triad, tetrad, and even pentad level, revealing whether the copolymer is random, alternating, or blocky. researchgate.netmdpi.com For example, the presence of NNN (norbornene-norbornene-norbornene) triads indicates block-like structures, while ENE (ethene-norbornene-ethene) sequences point to a more alternating or random distribution. mdpi.com
Long-Chain Branching: Specific signals in the ¹³C NMR spectrum can be used to identify and quantify long-chain branches. A methodology focusing on the Cβ resonances (carbon atoms in the β-position to the branch point) has been shown to be particularly effective for distinguishing long-chain branches from shorter ones. mdpi.com
Rheological Studies: The viscoelastic behavior of the molten copolymer provides indirect but compelling evidence of long-chain branching. The presence of LCB significantly affects the melt viscosity, shear thinning behavior, and melt elasticity. gfztb.comresearchgate.net
The following tables summarize key research findings on the microstructural characterization of Bicyclo[2.2.1]hept-2-ene-ethene copolymers, with a focus on branching and chain architecture.
Table 1: Influence of Catalyst Type on Copolymer Microstructure
| Catalyst | Norbornene Content (mol%) | Predominant Microstructure | Observations | Reference |
| rac-Et(indenyl)₂ZrCl₂ | 33 - 58 | Random with some alternating sequences | Reactivity ratios suggest a tendency towards alternation, but penultimate effects are significant. | researchgate.net |
| rac-Me₂Si(indenyl)₂ZrCl₂ | ~40 | More block-like sequences | Shows a lower tendency to alternate compared to rac-Et(indenyl)₂ZrCl₂. | aalto.firesearchgate.net |
| Me₂Si(Me₄Cp)(NtBu)TiCl₂ (CGC) | < 46 | Highly alternating | Virtually no consecutive norbornene sequences are observed. | researchgate.netacs.org |
| Anilido-imine Chromium Catalysts | > 50 | Random with long N and E sequences | Can produce copolymers with high norbornene incorporation, including -NNN- and -EEE- sequences. |
Table 2: Effect of Polymerization Conditions on Copolymer Architecture
| Parameter Varied | Change | Effect on Microstructure | Reference |
| Norbornene Concentration | Increase | Increased formation of norbornene block sequences. | aalto.fi |
| Polymerization Temperature | Increase | Increased formation of alternating sequences. | aalto.fi |
| Ethylene Pressure | Increase | Decreased norbornene incorporation, leading to more isolated norbornene units. | |
| Chain Shuttling Agent (e.g., Et₂Zn) | Addition | Formation of multiblock copolymers with both linear polyethylene and poly(ethylene-co-norbornene) segments. |
Table 3: ¹³C NMR Chemical Shifts for Microstructure Analysis
| Microstructure Feature | Carbon Atom | Chemical Shift Range (ppm) | Significance | Reference |
| Isolated Norbornene (ENE) | C1/C4 | ~41.7 | Indicates random or alternating structure. | mdpi.com |
| Norbornene Dyads (ENN/NNE) | C3 of ENNE (meso) | ~47.12 | Indicates short norbornene blocks. | |
| Norbornene Dyads (ENN/NNE) | C3 of ENNE (racemic) | ~48.07 | Indicates short norbornene blocks with different stereochemistry. | |
| Norbornene Triads (NNN) | - | Various complex signals | Indicates longer norbornene block sequences. | mdpi.com |
| Long-Chain Branch (LCB) | Cβ | ~27.05 | Diagnostic peak for quantifying LCB. | mdpi.com |
| Hexyl Branch (as a comparison) | Cβ | 27.05 and 27.01 (2:1 ratio) | Allows differentiation from LCB. | mdpi.com |
Advanced Analytical Techniques for Bicyclo 2.2.1 Hept 2 Ene Ethene Copolymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the intricate microstructural details of Bicyclo[2.2.1]hept-2-ene-ethene copolymers.
Proton NMR for Compositional Analysis
The spectra of these copolymers can be complex due to the overlapping of signals. However, distinct regions in the spectrum can often be assigned to specific protons. For example, the signals for the bridgehead protons of the norbornene unit can typically be distinguished from the signals of the ethylene (B1197577) backbone protons. researchgate.net Two-dimensional homonuclear ¹H-¹H COSY (Correlation Spectroscopy) is a valuable tool for resolving these overlaps and confirming the connectivity between protons, thereby aiding in the structural elucidation of the copolymer. researchgate.netacs.org
Dynamic NMR for Kinetic and Isomerization Studies
Dynamic NMR (DNMR) is a specialized NMR technique used to study the kinetics of chemical processes and intramolecular dynamics, such as isomerization. In the context of Bicyclo[2.2.1]hept-2-ene chemistry, DNMR has been instrumental in studying the syn-anti isomerization of the bicyclo[2.2.1]hept-2-ene ligand in di-platinum(I) complexes. researchgate.net This intramolecular exchange occurs via alkene rotation and leads to the presence of two diastereomers in solution. researchgate.net While direct studies on the copolymer itself are less common, the principles of DNMR are applicable to understanding the dynamic behavior of the monomer and its coordination during polymerization, which can influence the resulting copolymer microstructure.
Chromatographic Methods for Molecular Weight and Polydispersity Analysis
Chromatographic techniques, particularly gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), are the primary methods for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of Bicyclo[2.2.1]hept-2-ene-ethene copolymers. researchgate.netgoogle.com
GPC separates polymer molecules based on their hydrodynamic volume in solution. By using a set of standards with known molecular weights, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the copolymer samples. researchgate.net A narrow PDI suggests that the polymerization proceeds via a single active site. researchgate.net
The molecular weight of these copolymers can be controlled by adjusting polymerization parameters such as the monomer-to-catalyst ratio. researchgate.net For instance, polymers with Mn values between 100 kg/mol and 300 kg/mol have been synthesized by optimizing this ratio. researchgate.net The incorporation of the bulky norbornene monomer generally influences the molecular weight of the resulting copolymer. researchgate.net
| Parameter | Method of Determination | Significance | Reference |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) | Influences mechanical and thermal properties. | researchgate.netgoogle.com |
| Polydispersity Index (PDI) | GPC/SEC (calculated as Mw/Mn) | Indicates the breadth of the molecular weight distribution and provides insights into the polymerization mechanism. | researchgate.net |
Spectroscopic Methods (e.g., FTIR, UV-Vis, Mass Spectrometry)
In addition to NMR, other spectroscopic methods provide valuable information about the structure and composition of Bicyclo[2.2.1]hept-2-ene-ethene copolymers.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and sensitive technique used to identify functional groups present in the copolymer. The IR spectrum of a Bicyclo[2.2.1]hept-2-ene-ethene copolymer will show characteristic absorption bands for C-H stretching and bending vibrations of both the aliphatic backbone and the norbornene ring structure. The presence or absence of specific peaks, such as those corresponding to the C=C double bond of the norbornene monomer, can confirm its incorporation into the polymer chain. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. While the saturated copolymer backbone does not absorb significantly in the UV-Vis range, this technique can be useful if the copolymer contains chromophoric groups, either as part of the monomer or as an end-group. unileoben.ac.at For example, it can be used to monitor photoisomerization reactions in functionalized norbornene polymers. unileoben.ac.at
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and structure of molecules. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to analyze the distribution of polymer chains and identify end groups. researchgate.net High-resolution mass spectrometry is also used to characterize the monomers and catalyst complexes involved in the polymerization. researchgate.net Electron ionization mass spectrometry data is available for the parent monomer, Bicyclo[2.2.1]hept-2-ene. nist.gov
X-ray Scattering for Chain Conformation and Crystalline Domains
X-ray scattering techniques, including wide-angle X-ray diffraction (WAXD), are used to investigate the solid-state morphology of Bicyclo[2.2.1]hept-2-ene-ethene copolymers. These copolymers are generally amorphous due to the random incorporation of the bulky, non-planar norbornene unit, which disrupts chain packing and prevents crystallization. researchgate.net WAXD patterns of these amorphous polymers typically show a broad halo rather than sharp peaks, which would be indicative of crystalline domains. researchgate.net
The position of the amorphous halo can provide information about the average interchain spacing. Studies on related liquid crystalline polymers based on norbornene derivatives have utilized single-angle X-ray scattering to investigate their phase structures and transitions. researchgate.net For Bicyclo[2.2.1]hept-2-ene-ethene copolymers, X-ray scattering confirms their amorphous nature, which is a key factor contributing to their transparency and good processability.
Thermal Analysis Techniques for Microstructure-Dependent Transitions
Thermal analysis techniques are crucial for characterizing the relationship between the microstructure of Bicyclo[2.2.1]hept-2-ene-ethene copolymers, often referred to as cyclic olefin copolymers (COCs), and their thermal properties. The arrangement and ratio of the rigid bicyclic norbornene units and the flexible ethylene segments within the polymer chain significantly influence macroscopic properties such as the glass transition temperature (Tg) and thermal stability. d-nb.infonih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary tools used to investigate these transitions.
The glass transition temperature is a key characteristic of these amorphous or semi-crystalline materials. nycu.edu.twnih.gov Research has shown that the Tg of norbornene-ethylene copolymers is strongly dependent on the norbornene content. d-nb.info Generally, a higher incorporation of the bulky norbornene monomer leads to a stiffer polymer backbone and consequently a higher Tg. d-nb.infonycu.edu.tw Some studies have proposed a linear relationship between the norbornene molar percentage and the resulting Tg. d-nb.info However, this relationship is not always straightforward, as the copolymer microstructure, dictated by the catalyst system used during polymerization, plays a significant role. d-nb.info For instance, copolymers with similar norbornene content but different microstructures (e.g., random versus alternating or stereoregular) can exhibit notably different glass transition temperatures. d-nb.info Alternating or stereospecific copolymers may even exhibit semi-crystalline properties, with a melting temperature (Tm) observable in DSC thermograms, in addition to a Tg. nycu.edu.tw
The catalyst type, such as metallocene or post-metallocene vanadium complexes, not only influences the comonomer incorporation but also the sequence distribution and stereochemistry of the norbornene units in the polymer chain. nih.gov This, in turn, affects the thermal transitions. For example, some vanadium-based catalysts can produce copolymers with very high molecular weights and a random distribution of comonomers, leading to specific thermal signatures. nih.govresearchgate.net
Thermogravimetric analysis provides insights into the thermal stability and degradation behavior of these copolymers. Studies comparing COCs to conventional polyolefins like high-density polyethylene (B3416737) (HDPE) have shown that COCs can exhibit different degradation profiles. psu.eduresearchgate.net While generally possessing high thermal stability, the onset of degradation and the temperature of maximum degradation rate can be influenced by the chemical composition and microstructure. psu.eduresearchgate.net The presence of the cyclic norbornene unit can affect the degradation mechanism, sometimes leading to a narrower degradation temperature range and a higher amount of residual weight at the end of the process compared to HDPE. psu.edu
Interactive Table: Thermal Properties of Bicyclo[2.2.1]hept-2-ene-Ethene Copolymers
Electron Microscopy for Morphological Studies (e.g., TEM for block copolymer morphology)
Electron microscopy, particularly Transmission Electron Microscopy (TEM), is an indispensable tool for visualizing the nanoscale morphology of Bicyclo[2.2.1]hept-2-ene-ethene block copolymers. When this copolymer is part of a block copolymer structure, such as a diblock or triblock copolymer, the immiscibility between the different polymer blocks can lead to microphase separation. This process results in the formation of well-ordered nanostructures, and TEM allows for the direct observation of these morphologies.
For example, in studies of poly(styrene-b-butyl methacrylate) (SBMA) block copolymers, TEM has been used to observe cylindrical structures in films cast from a neutral solvent like tetrahydrofuran. kpi.ua The addition of a selective component that interacts preferentially with one of the blocks can alter this morphology. kpi.ua Similarly, for block copolymers involving polynorbornene derivatives, TEM analysis, often aided by staining agents like ruthenium tetroxide (RuO₄) which selectively stains one of the phases, can provide clear contrast to distinguish the different domains. kpi.ua
Recent advancements have also seen the use of cryogenic TEM (cryo-TEM) to study the morphology of functionalized norbornene-based block copolymers in a vitrified solution state. acs.org This technique is particularly useful for understanding the self-assembly of these copolymers in solution, which is critical for applications where the material is processed from a liquid phase. For instance, cryo-TEM has been used to analyze the morphology of ABC triblock terpolymers containing functionalized Bicyclo[2.2.1]hept-2-ene blocks, revealing complex co-continuous structures. acs.org The dimensions of these microphase-separated domains, such as the radius of cylinders or the spacing of lamellae, can be precisely measured from TEM images, providing quantitative data that can be correlated with the polymer's molecular characteristics and physical properties.
Interactive Table: Morphological Features of Bicyclo[2.2.1]hept-2-ene Containing Block Copolymers Observed by TEM
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications in Catalyst Design and Reaction Mechanism Profiling
Density Functional Theory (DFT) has become an indispensable tool for investigating the copolymerization of bicyclo[2.2.1]hept-2-ene (norbornene, NBE) and ethene. DFT calculations provide deep insights into reaction mechanisms, catalyst performance, and the factors governing polymer microstructure, guiding the rational design of new catalysts. mdpi.comnih.gov
Studies on late-transition metal catalysts, particularly palladium and nickel complexes, have been extensive. mdpi.commdpi.com For instance, DFT calculations have been employed to understand the alternating copolymerization of norbornene and ethene catalyzed by cationic methylpalladium complexes with hemilabile bidentate α-amino-pyridine ligands. researchgate.netnih.gov These studies revealed that the facile insertion of norbornene occurs preferentially in the cis-isomers of the catalyst, and that the ready geometric isomerization between cis and trans isomers leads to a novel mechanism for the formation of alternating copolymers. researchgate.netnih.gov The kinetic data for ethene insertion, norbornene insertion, and geometric isomerization obtained from variable-temperature NMR studies were found to be in excellent agreement with DFT-estimated results. nih.gov
DFT has also been used to elucidate the reaction pathways in palladium/norbornene-catalyzed C-H functionalization reactions, where norbornene acts as a transient mediator. nih.govrsc.org Calculations have detailed the entire catalytic cycle, including norbornene insertion into a Pd-aryl bond, subsequent C-H activation, and the final reductive elimination or protodepalladation steps. nih.govrsc.org For example, in the meta-selective C-H arylation of electron-rich arenes, DFT studies showed that the reaction proceeds through a Pd(II)/Pd(IV)/Pd(II) redox cycle, with norbornene insertion being a key step. nih.gov The calculated free energy profiles indicate that the exo-migratory insertion of norbornene is energetically favored. rsc.org Furthermore, DFT has shown that the de-insertion of norbornene can be a low-energy process, which is crucial for completing the catalytic cycle. rsc.org
In the context of Group IV metal catalysts, DFT calculations have been performed on systems like Cp2ZrCH3+ (a metallocene model) and H2Si(CpNH)ZrCH3+ (a constrained-geometry catalyst, CGC) to understand how bulky norbornene competes with ethene for the metal center. researchgate.net These calculations uncovered that the cyclopentyl group of norbornene can provide additional agostic interactions and that the release of ring strain contributes to its high reactivity, especially at low temperatures. researchgate.net This effect was more pronounced on the less sterically hindered CGC, explaining its higher discriminating activity toward the two monomers. researchgate.net DFT has also been applied to half-titanocene complexes, revealing that olefin insertion initiates from the trans position relative to the oxygen atom of the phenolate (B1203915) ligand. researchgate.net
DFT is also used to explore Ring-Opening Metathesis Polymerization (ROMP). mdpi.com Although challenging, exploratory DFT calculations have been attempted to understand the spontaneous transformation of a coordinated norbornadiene (a related compound) into an active carbene species, though the calculated activation energies were often found to be high. mdpi.com
Table 1: Selected DFT Findings on Bicyclo[2.2.1]hept-2-ene;ethene Polymerization This table is interactive. Click on the headers to sort.
| Catalyst System | Monomers | Key DFT Finding | Reference |
|---|---|---|---|
| Cationic Pd(II) α-Amino-pyridine | Norbornene, Ethene | Facile NBE insertion in cis-isomers and ready geometric isomerization drives alternating copolymerization. | researchgate.netnih.gov |
| Pd/Norbornene Cooperative Catalysis | Aryl Halides, Arenes | Norbornene acts as a transient mediator in meta-C-H functionalization via a Pd(II)/Pd(IV) cycle. Exo-insertion is favored. | nih.govrsc.org |
| Metallocene & Constrained-Geometry | Norbornene, Ethene | Norbornene's ring strain and agostic interactions enhance its reactivity, especially with less hindered catalysts. | researchgate.net |
| Half-titanocene Complexes | Norbornene, Ethene | Olefin insertion initiates from the position trans to the phenolate oxygen. | researchgate.net |
| Heterobimetallic M-M' (M=Mo, W; M'=Sn, Ge) | Norbornene | High activation energies calculated for the spontaneous transformation to an active carbene for ROMP. | mdpi.com |
Molecular Modeling of Polymerization Active Sites
Molecular modeling provides a powerful lens for visualizing and understanding the three-dimensional structure of active sites in catalysts used for bicyclo[2.2.1]hept-2-ene polymerization. These models are crucial for interpreting how catalyst geometry influences polymer properties like stereochemistry. mdpi.com
For vinyl-addition polynorbornenes (VAPNB), all-atom models have been developed using classical force fields and DFT. mdpi.com Molecular dynamics simulations based on these models help establish relationships between the chemical architecture of the catalyst, the resulting polymer chain conformations, and the melt structure. mdpi.com For example, simulations have shown that meso chains tend to form rigid, extended coils leading to amorphous structures, while racemo chains are predicted to form highly helical, tubular conformations that could encourage crystalline assemblies. mdpi.com These differences in chain structure are directly linked to the stereoselectivity imposed by the catalyst's active site during polymerization.
In the context of alternating norbornene-ethene copolymerization with cationic palladium complexes bearing α-amino-pyridines, molecular modeling of the active species has been fundamental. researchgate.net X-ray analysis of intermediates where norbornene has inserted into the metal-carbon bond consistently shows an exo-exo-linking of the norbornene units. researchgate.net Modeling of both the square planar methyl and norbornyl palladium complexes demonstrates a facile equilibrium of geometrical isomers (cis and trans). This isomerization occurs through a sterically controlled decoordination and recoordination of the amino-pyridine ligand, a dynamic process at the active site that is critical for the alternating polymerization mechanism. researchgate.netnih.gov
The steric environment created by the ligands at the active site is a key determinant of catalytic activity. DFT modeling of palladium complexes with quinolino ([NNNox]) and phenylthio ([SNNox]) ligands in norbornene polymerization highlighted the impact of the ligand's sidearm. mdpi.com A coordinating P-sidearm in a [PNNox]-ligated complex was shown to increase steric hindrance around the metal center, which explains its lower catalytic activity compared to the [NNNox] ligated complex. mdpi.com Similarly, for PCN pincer palladium complexes, molecular modeling suggests that the three-dimensional orientation of -PPh2 substituents can shield the active metal center, hindering the approach and polymerization of the sterically bulky norbornene monomer. mdpi.com
Computational Studies of Monomer-Catalyst Interactions and Insertion Energetics
Computational studies, primarily using DFT, have been instrumental in quantifying the energetics of monomer-catalyst interactions and the subsequent insertion steps in bicyclo[2.2.1]hept-2-ene (norbornene) polymerization. These investigations provide a quantitative basis for understanding catalyst reactivity and selectivity.
In the copolymerization of norbornene and ethene with single-site Ziegler-Natta catalysts, DFT calculations have detailed the competition between the two monomers for the metal center. researchgate.net Calculations revealed that norbornene's high reactivity is not just due to steric factors but is significantly influenced by favorable electronic interactions. The cyclopentyl group of norbornene provides additional agostic sites (C-H···M interactions) that stabilize the transition state, and the release of inherent ring strain upon insertion provides a thermodynamic driving force. researchgate.net The unfavorable endo orientation for norbornene insertion was confirmed to be a result of steric clashes between its ethylene (B1197577) bridge and the catalyst ligands. researchgate.net
For palladium-catalyzed reactions, the energetics of norbornene insertion have been extensively mapped. In the context of meta-C-H functionalization, the Gibbs free energy profile for norbornene insertion into a Pd-Ph bond was calculated. rsc.org The pathway involving exo-migratory insertion was found to have the highest energy point at 17.6 kcal/mol, making it the preferred pathway over an alternative with a barrier of 18.7 kcal/mol. rsc.org The activation energy for the subsequent norbornene de-insertion was found to be only 22.7 kcal/mol, indicating that this process is facile and can readily occur under experimental conditions, a crucial feature for the catalytic turnover. rsc.org
Kinetic studies of alternating norbornene-ethene copolymerization catalyzed by organopalladium(II) complexes have been powerfully complemented by DFT calculations of insertion energetics. researchgate.netnih.gov The calculated energy barriers for ethene insertion and norbornene insertion into the Pd-C bond for both cis and trans isomers of the catalyst provided a clear rationale for the observed alternating microstructure. researchgate.net The calculations demonstrated that norbornene insertion is significantly more facile in the cis-isomers, which, combined with the low energy barrier for geometric isomerization, explains how the catalyst can efficiently incorporate both monomers in an alternating fashion. researchgate.netnih.gov
Table 2: Calculated Insertion Energetics in Norbornene Polymerization This table is interactive. Click on the headers to sort.
Quantum Chemical Analysis of Bonding and Electronic Effects
Quantum chemical methods provide fundamental insights into the bonding and electronic structure of bicyclo[2.2.1]hept-2-ene and its interactions within catalytic systems. These analyses explain the molecule's unique reactivity and the electronic factors governing its polymerization.
The bonding in transition metal-olefin complexes, including those with norbornene, is typically described by the Dewar-Chatt-Duncanson model. ucl.ac.uk This model involves two main components: a σ-donation of electron density from the filled π-orbital of the olefin to an empty d-orbital on the metal, and a π-back-donation from a filled metal d-orbital to the empty π* antibonding orbital of the olefin. ucl.ac.uk Quantum chemical calculations allow for a detailed quantification of these interactions.
Analysis of the core molecular orbitals (MOs) of norbornene and related bicyclic hydrocarbons like norbornadiene and norbornane (B1196662) using models such as RHF/TZVP and B3LYP/TZVP reveals significant electronic structural changes upon saturation of the C=C double bond. researchgate.net The strained geometry of norbornene results in notable core orbital energy shifts and wavefunction distortions. researchgate.net Specifically, the carbon atoms of the methano bridge (C7) experience large chemical shifts due to the relaxation of the strained C1-C7-C4 angle during hydrogenation. researchgate.net The core MOs in the ethano-bridge, however, show pronounced changes in both orbital energies and orbital momentum distributions, directly indicating electronic structural variations. researchgate.net
Electron momentum spectroscopy (EMS) combined with DFT calculations has been used to investigate the valence electronic structure of norbornene. acs.org This technique provides orbital-specific information, and the experimental momentum distributions can be compared with those derived from various DFT functionals to find the best theoretical description. acs.org Such studies help to refine our understanding of the orbital symmetries and their role in chemical reactivity. acs.org
In the context of polymerization, electronic effects are critical. For instance, in the ROMP of norbornene derivatives, a positive correlation has been observed between the Highest Occupied Molecular Orbital (HOMO) energy of the monomer and the observed polymerization rate constant (kp,obs). nsf.gov Monomers with higher HOMO energies can more effectively donate electron density to the metal carbene during the formation of the metallacyclobutane intermediate, thus increasing reactivity. nsf.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to probe electronic effects, such as calculating the partial charges on atoms within catalyst-monomer complexes to understand electrostatic interactions that influence the reaction pathway. rsc.org
Excited-State Reactions and Photochemistry of Bicyclo[2.2.1]hept-2-ene
The photochemistry of bicyclo[2.2.1]hept-2-ene (norbornene) and its related compound, norbornadiene (NBD), is a field of significant interest, particularly for applications like molecular solar thermal (MOST) energy storage. acs.org Computational studies have been vital in elucidating the complex, ultrafast dynamics that occur upon photoexcitation. acs.orgcosmosproject.co.ukresearchgate.net
The light-induced isomerization of norbornadiene (NBD) to quadricyclane (B1213432) (QC) is a key reaction studied computationally. acs.org Mechanistic studies have focused on exploring the excited-state potential energy surface (PES) and characterizing the minimum energy conical intersection (MECI) between the first excited state (S1) and the ground state (S0). acs.org This S1/S0 MECI has a geometry that promotes the [2+2]-cycloaddition, highlighting its crucial role in the reaction. acs.org
Surface-hopping non-adiabatic dynamics simulations are used to model the non-radiative decay of photoexcited NBD. cosmosproject.co.ukresearchgate.net These simulations, performed at various levels of theory such as CASSCF and XMS-CASPT2, can predict reaction pathways, quantum yields, and excited-state lifetimes. acs.orgcosmosproject.co.uk For example, simulations for NBD predicted S2 and S1 lifetimes of 62 fs and 221 fs, respectively, and a quantum yield for quadricyclane formation of 10%. acs.org The choice of electronic structure model can significantly impact the predicted outcomes, revealing different reaction pathways and yields, which underscores the complexity of the PES. cosmosproject.co.ukresearchgate.net The way a molecule approaches the conical intersection has been shown to be decisive in determining the final reaction product. cosmosproject.co.ukresearchgate.net
The photochemistry of norbornene itself is also relevant, particularly in photo-click reactions used in materials science, such as the formation of hydrogels for tissue engineering. nih.gov The radical-mediated step-growth polymerization between thiol and norbornene moieties can be initiated by light. This reaction is highly efficient, not inhibited by oxygen, and allows for precise spatial and temporal control over the cross-linking process. nih.gov
In copper(I)-catalyzed [2+2] photocycloaddition of norbornene, computational and spectroscopic studies reveal the mechanism. osti.gov The reaction is proposed to proceed through an initial metal-to-ligand charge transfer (MLCT) state. This excited state sensitizes one of the norbornene ligands, which then dimerizes with another ground-state monomer to form the product. osti.gov Full quantum dynamics simulations of model photochemical systems illustrate the passage of a nuclear wavepacket through a conical intersection following photoexcitation by a laser pulse, providing a fundamental picture of the photoproduct formation process. nih.gov
Table 3: Computational Findings on the Photochemistry of Norbornene/Norbornadiene This table is interactive. Click on the headers to sort.
Emerging Research Directions and Future Outlook
Precision Synthesis of Tailored Bicyclo[2.2.1]hept-2-ene-Ethene Copolymers
The ability to meticulously control the molecular architecture of Bicyclo[2.2.1]hept-2-ene-ethene copolymers is paramount to tailoring their macroscopic properties. Researchers are increasingly focusing on sophisticated catalyst design and polymerization techniques to achieve unprecedented levels of precision in copolymer composition, microstructure, and topology.
Recent advancements have seen the exploration of a diverse range of catalyst systems beyond traditional metallocenes. Half-metallocene zirconium complexes, for instance, have demonstrated high efficiency in the copolymerization of ethene with norbornene and its derivatives, allowing for high comonomer incorporation and catalytic activities. rsc.org The steric and electronic properties of the ligands in these catalysts play a crucial role in influencing the copolymerization behavior, enabling the tuning of comonomer incorporation and molecular weight. rsc.org This fine-tuning is critical as the norbornene content and its distribution along the polymer chain dictate key properties such as glass transition temperature (Tg), mechanical strength, and optical clarity. mdpi.commdpi.com
The development of dual-catalyst systems for chain shuttling copolymerization represents another significant leap forward. rsc.org This approach allows for the creation of multi-block copolymers containing both linear polyethylene (B3416737) segments and poly(ethylene-co-norbornene) segments within a single polymer chain. rsc.org Such materials can exhibit a unique combination of properties, such as improved transparency while maintaining high tensile strength and heat resistance, addressing the traditional trade-offs seen in random copolymers. rsc.org
Furthermore, research into living polymerization techniques, such as ring-opening metathesis polymerization (ROMP), is enabling the synthesis of block copolymers with well-defined architectures. acs.org By functionalizing norbornene monomers, for example with cycloparaphenylenes, novel carbon-rich nanomaterials with tunable fluorescence and self-assembly characteristics can be created. acs.org This level of control opens the door to the rational design of copolymers for highly specific and advanced applications.
| Catalyst System | Key Features | Resulting Copolymer Characteristics | Reference |
|---|---|---|---|
| Half-metallocene zirconium complexes | High efficiency and tunability of ligand sphere | High comonomer incorporation (up to 62% norbornene), controllable molecular weight | rsc.org |
| Dual ansa-metallocene catalysts with a chain transfer agent (Et2Zn) | Chain shuttling copolymerization | Multi-block copolymers with alternating linear polyethylene and poly(ethylene-co-norbornene) segments; improved transparency and mechanical properties | rsc.org |
| Metallocene/MAO systems (e.g., [Ph2C(Ind)(Cp)ZrCl2]) | Copolymerization with functionalized norbornene monomers | Incorporation of functional groups (e.g., carbazole) into the copolymer backbone | researchgate.net |
| Ruthenium-based ROMP catalysts | Living polymerization characteristics | Well-defined block copolymers with precise control over architecture, enabling synthesis of novel nanomaterials | acs.org |
Sustainable Approaches in Polymerization Catalysis
In line with the global push for greener chemical processes, a significant research effort is being directed towards more sustainable practices in the synthesis of Bicyclo[2.2.1]hept-2-ene-ethene copolymers. This includes the development of more efficient and recyclable catalyst systems, as well as designing polymers with end-of-life solutions in mind.
One promising avenue is the investigation of supported catalyst systems. Immobilizing homogeneous catalysts on solid supports can facilitate their separation from the polymer product, enabling catalyst recycling and reducing contamination of the final material. This approach not only enhances the economic viability of the process but also minimizes its environmental footprint.
A particularly innovative area of research is the concept of chemical recycling for poly(ethylene-co-norbornene) materials. mdpi.comnih.gov Studies have shown that the presence of norbornene units in the polyethylene backbone can lower the activation energy required for thermal degradation compared to pure polyethylene. nih.gov This suggests that these copolymers could be designed for more energy-efficient chemical recycling, where the monomers are recovered and used to produce new polymers, creating a circular economy for these valuable materials. mdpi.comnih.gov This research is crucial for addressing the challenge of plastic waste and moving towards more sustainable polymer life cycles.
Interdisciplinary Research in Polymer Science and Materials Engineering
The unique property profile of Bicyclo[2.2.1]hept-2-ene-ethene copolymers makes them highly attractive for a range of advanced applications, fostering a vibrant interdisciplinary research landscape at the intersection of polymer science and materials engineering. The synergy between the precise synthesis of these polymers and their integration into functional materials and devices is driving innovation in numerous fields.
In the realm of high-performance materials, these copolymers are being explored for their use in specialty plastics and elastomers. For example, terpolymers incorporating ethene, propene, and 5-ethylidene-bicyclo[2.2.1]hept-2-ene are used to create materials with excellent chemical resistance and flexibility. smolecule.com The ability to tailor the copolymer composition allows materials engineers to fine-tune properties like mechanical strength, thermal stability, and processability for specific applications. smolecule.com
A significant area of interdisciplinary research involves the blending of Bicyclo[2.2.1]hept-2-ene-ethene copolymers with other polymers to create novel composite materials with enhanced properties. For instance, blending these copolymers with materials like poly(oxindolebiphenylene) is being investigated for the fabrication of robust anion exchange membranes for applications in energy technologies such as water electrolysis. rsc.org This collaborative approach leverages the strengths of different materials to achieve functionalities that are not possible with a single component.
Furthermore, the functionalization of norbornene monomers prior to polymerization is a powerful tool for creating materials with tailored surface properties and functionalities. By incorporating specific chemical groups, polymer scientists can design copolymers with improved adhesion, gas barrier properties, or biocompatibility. nih.gov Materials engineers can then utilize these functionalized polymers in applications ranging from advanced packaging with enhanced oxygen barrier properties to biomedical devices that require specific interactions with biological systems. nih.gov The development of carbon nanomaterials from norbornene-functionalized cycloparaphenylenes is a prime example of this interdisciplinary synergy, bridging the gap between molecular synthesis and functional carbon-based materials. acs.org
Q & A
Q. What laboratory synthesis methods are suitable for preparing Bicyclo[2.2.1]hept-2-ene (norbornene)?
Methodological Answer: Norbornene is typically synthesized via Diels-Alder reactions between cyclopentadiene and ethene. Key steps include:
- Reagent Purity : Use freshly cracked cyclopentadiene to avoid dimerization, and high-pressure ethene gas for optimal reactivity .
- Catalytic Conditions : Employ Lewis acids (e.g., ZnCl₂) to accelerate the reaction under mild conditions (20–50°C).
- Purification : Distill under reduced pressure (bp ~96°C at 760 mmHg) and verify purity via GC-MS or NMR (e.g., characteristic ¹H NMR peaks at δ 5.8–6.2 ppm for olefinic protons) .
Q. How can researchers characterize the structural and thermal properties of Bicyclo[2.2.1]hept-2-ene?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm bridgehead protons (δ 1.2–2.5 ppm) and strained double bonds. IR spectroscopy identifies C=C stretches at ~1650 cm⁻¹ .
- Thermodynamic Analysis : Measure heat capacity and ideal-gas enthalpies of formation via calorimetry or computational methods (e.g., Gaussian software with DFT-B3LYP/6-31G*) .
- Chromatography : GC-MS with nonpolar columns (e.g., DB-5) resolves norbornene from impurities .
Advanced Research Questions
Q. What mechanistic insights explain the exo-selectivity in the epoxidation of Bicyclo[2.2.1]hept-2-ene?
Methodological Answer: Exo-selectivity (>90%) arises from steric hindrance at the concave (endo) face of norbornene. Experimental approaches include:
- Steric Modulation : Introduce bulky substituents (e.g., 7-syn-methyl groups) to amplify steric effects, increasing exo-epoxide ratios .
- Catalytic Systems : Use m-CPBA (meta-chloroperbenzoic acid) in aprotic solvents (e.g., CH₂Cl₂) to favor electrophilic attack on the less hindered exo-face .
- Validation : Convert epoxides to norbornanols via acid-catalyzed ring-opening and compare stereochemistry with known standards .
Q. How can researchers resolve discrepancies in reported exo-selectivity values (94% vs. 99.5%) for norbornene epoxidation?
Methodological Answer:
- Controlled Replication : Repeat experiments using identical conditions (catalyst, solvent, temperature) as original studies .
- Analytical Rigor : Employ high-resolution HPLC with chiral columns (e.g., Chiralpak IA) to quantify epoxide enantiomers.
- Computational Modeling : Compare transition-state energies for exo/endo pathways using DFT (e.g., M06-2X/cc-pVTZ) to identify steric/electronic contributors .
Q. What strategies optimize copolymerization of Bicyclo[2.2.1]hept-2-ene with ethene for advanced materials?
Methodological Answer:
- Catalyst Design : Use metallocene catalysts (e.g., Cp₂ZrCl₂/MAO) to enhance ethene insertion into norbornene’s strained double bond .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to balance monomer reactivity ratios (r₁ for ethene, r₂ for norbornene).
- Material Characterization : Analyze copolymer crystallinity via XRD and thermal stability via TGA .
Q. How do computational methods elucidate the thermodynamics of Bicyclo[2.2.1]hept-2-ene derivatives?
Methodological Answer:
- Energy Calculations : Compute strain energies (e.g., ~20 kcal/mol for norbornene) using ab initio methods (MP2/cc-pVTZ) to quantify ring strain .
- Reaction Pathways : Model sigmatropic rearrangements (e.g., [1,3]-shifts in bicyclo[3.2.0]hex-2-ene derivatives) to predict kinetic vs. thermodynamic products .
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions in epoxidation or cycloaddition reactions .
Data Contradiction Analysis
Q. Why do studies report conflicting regioselectivity in Bicyclo[2.2.1]hept-2-ene cycloadditions?
Methodological Answer:
- Substrate Variation : Substituents (e.g., electron-withdrawing groups) alter electron density, favoring endo or exo pathways. For example, electron-deficient dienophiles increase endo preference .
- Reaction Conditions : Polar solvents (e.g., DMF) stabilize charge-separated transition states, shifting regioselectivity.
- Validation : Cross-reference results with computational models (e.g., NBO analysis) to identify electronic/steric drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
